6-Amino-2-methylheptanoic acid hydrochloride

Description

Historical Context and Discovery

The development and characterization of 6-amino-2-methylheptanoic acid hydrochloride emerged from the broader investigation of modified amino acid derivatives in the pharmaceutical and biochemical research fields. The compound was first documented in chemical databases in 2006, with the base acid form being created on October 25, 2006, and subsequently modified in 2025. The evolution of this compound's study reflects the growing interest in branched-chain amino acid analogs and their potential applications in synthetic biology and medicinal chemistry.

The compound's development is closely related to research into medium-chain fatty acid derivatives and their amino acid analogs. Historical research into similar compounds, such as 2-methylheptanoic acid, which has been extensively studied since the mid-20th century, provided foundational knowledge for understanding the behavior of methylated heptanoic acid derivatives. The progression from simple fatty acid structures to amino acid derivatives represents a significant advancement in organic chemistry, particularly in the synthesis of compounds with enhanced biological activity and improved pharmacological properties.

Research into amino acid derivatives has expanded significantly over the past decades, with particular focus on compounds that can serve as building blocks for peptide synthesis and pharmaceutical development. The hydrochloride salt form of 6-amino-2-methylheptanoic acid represents a refinement in this field, offering improved handling characteristics and enhanced stability compared to the free base form.

Systematic Nomenclature and IUPAC Classification

According to the International Union of Pure and Applied Chemistry systematic nomenclature, the compound is properly designated as this compound. The IUPAC name for the base compound is 6-amino-2-methylheptanoic acid, which precisely describes the structural arrangement of functional groups within the molecule. The systematic name reflects the presence of an amino group at the sixth carbon position and a methyl substituent at the second carbon of the heptanoic acid backbone.

The compound's classification falls under multiple chemical categories. It is primarily classified as an amino acid derivative due to the presence of both amino and carboxylic acid functional groups. Additionally, it belongs to the broader category of fatty acids and their derivatives, specifically as a medium-chain fatty acid derivative because of its eight-carbon aliphatic structure. The branched-chain nature of the molecule further classifies it within the specialized group of branched-chain amino acid analogs.

Alternative nomenclature systems have also been applied to this compound. In chemical databases, it may be referenced by various synonyms including this compound, and it carries specific Chemical Abstracts Service registry numbers that facilitate its identification in scientific literature. The compound's systematic identification is further supported by standardized chemical identifiers such as the International Chemical Identifier and Simplified Molecular Input Line Entry System notations, which provide unique digital fingerprints for the molecule.

Molecular Formula and Structural Isomerism

The molecular formula of this compound is C8H18ClNO2, reflecting the addition of hydrochloric acid to the base amino acid structure. The base compound, 6-amino-2-methylheptanoic acid, has the molecular formula C8H17NO2 with a molecular weight of 159.23 grams per mole. Upon formation of the hydrochloride salt, the molecular weight increases to 195.69 grams per mole due to the incorporation of the chloride ion and additional hydrogen atom.

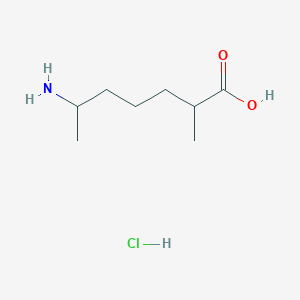

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CC(CCCC(C)N)C(=O)O for the base compound. This notation clearly illustrates the branched structure with the carboxylic acid group at one terminus, a methyl branch at the second carbon, and an amino group positioned at the sixth carbon of the main chain. The International Chemical Identifier for the base compound is InChI=1S/C8H17NO2/c1-6(8(10)11)4-3-5-7(2)9/h6-7H,3-5,9H2,1-2H3,(H,10,11).

| Property | Base Compound | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C8H17NO2 | C8H18ClNO2 |

| Molecular Weight | 159.23 g/mol | 195.69 g/mol |

| Functional Groups | Amino, Carboxylic acid, Methyl | Amino (protonated), Carboxylate, Methyl, Chloride |

The compound exhibits potential for structural isomerism due to the presence of multiple chiral centers within its structure. The carbon atoms bearing the amino group and the methyl substituent represent potential stereogenic centers, which could give rise to different stereoisomeric forms of the molecule.

Physicochemical Properties

The physicochemical properties of this compound are largely determined by its ionic nature and the presence of both hydrophilic and hydrophobic regions within the molecule. The hydrochloride salt form exhibits enhanced water solubility compared to the free base, making it more suitable for aqueous applications and biological studies. This improved solubility is attributed to the ionic interactions between the protonated amino group and the chloride counterion, which facilitate hydrogen bonding with water molecules.

The compound demonstrates pH stability within a range suitable for biological applications, specifically between pH 6 and 8.5. This stability range makes it particularly valuable for biochemical research where physiological pH conditions must be maintained. The thermal stability of the compound is generally maintained under standard laboratory conditions, though specific melting point and boiling point data for the hydrochloride salt form have not been extensively documented in the available literature.

Spectroscopic properties of the compound include characteristic absorption patterns that can be utilized for identification and quantification purposes. The presence of the amino group, carboxylic acid functionality, and the aliphatic chain contribute to distinct spectral signatures in both infrared and nuclear magnetic resonance spectroscopy. These spectroscopic characteristics are essential for analytical confirmation of the compound's identity and purity assessment.

| Physical Property | Value/Characteristic |

|---|---|

| Physical State | Powder |

| pH Stability Range | 6-8.5 |

| Solubility | Enhanced in aqueous solutions |

| Storage Temperature | Room temperature |

Stereochemical Configuration Analysis

The stereochemical analysis of this compound reveals the presence of at least one chiral center within the molecular structure, specifically at the carbon bearing the amino group. This stereogenic center gives rise to the possibility of enantiomeric forms of the compound, which could exhibit different biological activities and pharmacological properties. The stereochemical configuration is crucial for understanding the compound's interactions with biological systems and its potential applications in pharmaceutical development.

The compound's stereochemistry is particularly important when considering its relationship to naturally occurring amino acids and its potential role as a building block in peptide synthesis. The spatial arrangement of functional groups around the chiral center influences the molecule's ability to participate in specific enzymatic reactions and its recognition by biological receptors. Understanding these stereochemical relationships is essential for predicting the compound's behavior in biological systems and optimizing its synthetic applications.

Comparative analysis with related compounds reveals that the stereochemical configuration of this compound shares similarities with other branched-chain amino acids while maintaining unique structural features. The presence of the methyl substituent at the second carbon position, combined with the amino group positioning, creates a distinct three-dimensional molecular architecture that distinguishes it from other amino acid derivatives.

Research into the stereochemical properties of this compound has utilized various analytical techniques, including chiral chromatography and nuclear magnetic resonance spectroscopy, to characterize the different stereoisomeric forms. These studies have contributed to a better understanding of how stereochemical variations affect the compound's physicochemical properties and biological activities. The stereochemical analysis also provides valuable insights for the development of synthetic methodologies that can selectively produce specific stereoisomeric forms of the compound, which is crucial for applications requiring stereochemical purity.

Properties

IUPAC Name |

6-amino-2-methylheptanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-6(8(10)11)4-3-5-7(2)9;/h6-7H,3-5,9H2,1-2H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQYPDFQFCPUAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Amino-2-methylheptanoic acid hydrochloride, also known as methyl-L-lysine hydrochloride, is a chiral amino acid derivative with significant biological activity. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its unique structural features and potential applications.

Structural Characteristics

The compound is characterized by the presence of both amino and methylamino groups, which contribute to its versatile reactivity and biological interactions. The structural comparison with related compounds is illustrated in the following table:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| (R)-6-Amino-2-methylheptanoic acid HCl | Chiral, contains amino and methylamino groups | Versatile reactivity and interactions |

| Lysine | Basic amino acid | Lacks methylamino functionality |

| Ornithine | Similar backbone | Different side chain functionality |

| Arginine | Guanidino group | Distinct functional properties |

The biological activity of this compound is primarily linked to its role in amino acid metabolism and neurotransmitter synthesis. Research indicates that this compound may act as an inhibitor or activator of specific enzymes and receptors, influencing various physiological processes. Its mechanism often involves modulation of enzyme activity or receptor signaling pathways, which can affect metabolic processes related to amino acids and neurotransmitters .

Case Studies

- Antiviral Activity : A study explored the synthesis of statine-based peptidomimetics that included this compound derivatives. These compounds were evaluated for their ability to inhibit the main protease (Mpro) activity of SARS-CoV. The results indicated that certain derivatives displayed potent inhibitory effects, suggesting a potential therapeutic application in viral infections .

- Cytotoxicity Assessment : In another investigation, the cytotoxic effects of various compounds including this compound were assessed using a fluorescent resonance energy transfer (FRET) assay. The findings revealed that while some derivatives exhibited significant cytotoxicity against cancer cell lines, this compound maintained relatively low cytotoxicity, making it an attractive candidate for further drug development .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Enzyme Interaction : The compound has been shown to interact with specific molecular targets within biological systems, modulating enzyme activities that are crucial for metabolic pathways .

- Potential Therapeutic Uses : Due to its unique structure and biological interactions, it is being investigated for applications in treating various conditions, including metabolic disorders and viral infections .

- Synthesis Methods : The synthesis of this compound typically involves methods such as Strecker synthesis, which allows for efficient production while maintaining high purity levels .

Scientific Research Applications

Pharmaceutical Development

Peptide Synthesis

One of the primary applications of 6-amino-2-methylheptanoic acid hydrochloride is as a building block in peptide synthesis. Its unique structure allows it to be incorporated into peptides that can exhibit specific biological activities. The compound's chirality enhances its utility in creating enantiomerically pure peptides, which are crucial for therapeutic applications.

Therapeutic Potential

Preliminary studies suggest that this compound may possess neuroprotective properties and could influence neurotransmitter systems. Its structural similarity to amino acids allows it to interact with various receptors, potentially impacting metabolic pathways related to energy metabolism and muscle synthesis. Research indicates that it may play a role in treating metabolic disorders or enhancing athletic performance through modulation of neurotransmitter release.

Biochemical Research

Interaction Studies

Research involving this compound has focused on its binding affinity with different receptors and enzymes. These studies have shown that the compound can modulate neurotransmitter release, indicating its potential use in neurological research and drug development.

Antifungal Properties

There is evidence suggesting that this compound may inhibit the growth of certain fungi, such as Penicillium chrysogenum. This property could be explored further for potential antifungal therapies.

A variety of studies have been conducted to explore the applications of this compound:

- Neuroprotective Studies : Research has indicated that derivatives of this amino acid can protect neuronal cells from oxidative stress, suggesting potential therapeutic roles in neurodegenerative diseases.

- Metabolic Pathway Modulation : Studies have shown that the compound can affect metabolic pathways related to muscle synthesis, which may be beneficial for athletes seeking performance enhancement through legal supplements.

Comparison with Similar Compounds

Heptaminol Hydrochloride

Structure: 6-Amino-2-methyl-2-heptanol hydrochloride (CAS No. 543-15-7). Key Differences:

- Functional Group : Contains a hydroxyl group instead of a carboxylic acid.

- Molecular Formula: C₈H₁₈ClNO (MW: 179.69 g/mol).

- Applications : Used as a cardiotonic agent to treat hypotension and heart failure .

| Parameter | 6-Amino-2-methylheptanoic Acid HCl | Heptaminol HCl |

|---|---|---|

| Functional Group | Carboxylic acid | Alcohol |

| Molecular Formula | C₈H₁₇NO₂·HCl | C₈H₁₈ClNO |

| Molecular Weight | 195.69 g/mol | 179.69 g/mol |

| Therapeutic Use | Not reported | Cardiotonic agent |

Ethyl 2-Amino-6-methylheptanoate Hydrochloride

Structure: Ethyl ester derivative of 6-amino-2-methylheptanoic acid (CAS No. 2126160-25-4). Key Differences:

- Functional Group : Ethyl ester replaces the carboxylic acid.

- Molecular Formula: C₁₀H₂₂ClNO₂ (MW: 223.74 g/mol).

- Applications : Likely used as a protected intermediate in peptide synthesis to prevent unwanted reactions during coupling .

| Parameter | 6-Amino-2-methylheptanoic Acid HCl | Ethyl Ester Derivative |

|---|---|---|

| Functional Group | Carboxylic acid | Ethyl ester |

| Molecular Formula | C₈H₁₇NO₂·HCl | C₁₀H₂₂ClNO₂ |

| Molecular Weight | 195.69 g/mol | 223.74 g/mol |

| Role in Synthesis | Final product | Intermediate |

Linear Amino Acid Hydrochlorides

Examples :

- 5-Aminovaleric Acid HCl (CAS No. 194336): Five-carbon linear chain.

- 6-Aminohexanoic Acid (CAS No. A44606): Six-carbon linear chain.

Key Differences :

- Branching : Linear vs. branched (2-methyl) chain in the target compound.

- Applications : Linear analogs are used in polymer science (e.g., nylon precursors) and GABA receptor studies .

| Parameter | 6-Amino-2-methylheptanoic Acid HCl | 5-Aminovaleric Acid HCl |

|---|---|---|

| Chain Length | 7 carbons (branched) | 5 carbons (linear) |

| Molecular Formula | C₈H₁₇NO₂·HCl | C₅H₁₂ClNO₂ |

| Applications | Research (limited data) | Polymer synthesis |

6-Aminoazepan-2-one Hydrochloride

Structure: Cyclic lactam (CAS No. 1292369-18-6). Key Differences:

- Cyclic vs. Acyclic : Contains a six-membered ring with an amide bond.

- Applications: Potential use in peptidomimetics or enzyme inhibition studies .

| Parameter | 6-Amino-2-methylheptanoic Acid HCl | 6-Aminoazepan-2-one HCl |

|---|---|---|

| Structure | Linear branched | Cyclic lactam |

| Molecular Formula | C₈H₁₇NO₂·HCl | C₆H₁₁ClN₂O |

| Therapeutic Potential | Not reported | Enzyme inhibition |

Data Table: Comparative Overview

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Feature | Application |

|---|---|---|---|---|---|

| 6-Amino-2-methylheptanoic Acid HCl | 1354962-80-3 | C₈H₁₇NO₂·HCl | 195.69 | Branched carboxylic acid | Research chemical |

| Heptaminol HCl | 543-15-7 | C₈H₁₈ClNO | 179.69 | Branched alcohol | Cardiotonic agent |

| Ethyl 2-Amino-6-methylheptanoate HCl | 2126160-25-4 | C₁₀H₂₂ClNO₂ | 223.74 | Ester derivative | Peptide intermediate |

| 5-Aminovaleric Acid HCl | 194336 | C₅H₁₂ClNO₂ | 153.61 | Linear chain | Polymer synthesis |

| 6-Aminoazepan-2-one HCl | 1292369-18-6 | C₆H₁₁ClN₂O | 162.62 | Cyclic lactam | Peptidomimetics |

Preparation Methods

Asymmetric Synthesis via Catalytic Hydrogenation

The most established method to prepare (S)-6-amino-2-methylheptanoic acid hydrochloride involves asymmetric hydrogenation of a suitable precursor, typically an α,β-unsaturated or keto acid derivative. This method ensures high enantiomeric purity and yield.

- Starting Materials : α-keto acid or α,β-unsaturated acid derivatives with the appropriate carbon skeleton.

- Catalysts : Chiral metal catalysts such as palladium on carbon (Pd/C) modified with chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).

- Reaction Conditions :

- Hydrogen pressure: 1–5 atm

- Temperature: 25–40°C

- pH control: 6–7 to minimize racemization

- Outcome : High enantioselectivity (>98% ee) and purity (>98% by HPLC).

This approach is favored for its scalability and reproducibility in industrial settings.

Enzymatic Resolution

An alternative method involves enzymatic resolution of racemic mixtures. Specific enzymes such as amino acid oxidases or transaminases selectively react with one enantiomer, allowing isolation of the desired (S)-enantiomer.

- Advantages : Mild reaction conditions, environmentally friendly.

- Limitations : Lower throughput and longer reaction times compared to chemical asymmetric hydrogenation.

Chemical Synthesis via Multi-Step Organic Synthesis

A classical synthetic route may involve:

- Construction of the heptanoic acid backbone with a methyl substituent at C-2.

- Introduction of the amino group at the 6-position through nucleophilic substitution or reductive amination.

- Conversion to the hydrochloride salt by treatment with hydrochloric acid.

This method requires careful control of stereochemistry and protection/deprotection steps to achieve the desired enantiomer and purity.

Purification and Characterization

Purification Techniques

- Recrystallization : Commonly performed in ethanol/water mixtures to enhance purity.

- Chromatography : High-performance liquid chromatography (HPLC) with C18 columns is used for purity assessment and further purification if needed.

- Salt Formation : Conversion to hydrochloride salt improves stability and crystallinity.

Analytical Characterization

| Technique | Purpose | Typical Data/Parameters |

|---|---|---|

| HPLC | Purity assessment | >98% purity, mobile phase: 0.1% TFA in water/acetonitrile |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation | 1H NMR: methyl groups at δ 1.2–1.5 ppm; carboxylic protons at δ 12–13 ppm |

| Mass Spectrometry (ESI-MS) | Molecular weight confirmation | Molecular ion [M+H]+ at m/z 194.1 |

| Optical Rotation | Enantiomeric excess (ee) | >98% ee typical for asymmetric synthesis |

Reaction Optimization and Stability

- pH Control : Maintaining pH between 6 and 7 during synthesis prevents racemization.

- Temperature : Moderate temperatures (25–40°C) optimize yield and selectivity.

- Storage : Lyophilized hydrochloride salt stored at -20°C under inert atmosphere (argon) prevents hydrolysis and oxidation.

- Stability Studies : Accelerated stability tests at 40°C and 75% relative humidity over 4 weeks show minimal degradation when stored properly.

Summary Table of Preparation Methods

| Method | Starting Material | Catalyst/Enzyme | Conditions | Yield & Purity | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Asymmetric Hydrogenation | α-Keto acid or unsaturated acid | Pd/C + BINAP ligand | H2 pressure 1–5 atm, 25–40°C, pH 6–7 | >98% ee, >98% purity | High enantioselectivity, scalable | Requires chiral ligands, hydrogen source |

| Enzymatic Resolution | Racemic mixture | Amino acid oxidase/transaminase | Mild, aqueous conditions | Moderate yield, high selectivity | Environmentally friendly | Slower, less scalable |

| Multi-step Chemical Synthesis | Carbon skeleton precursors | Various reagents | Multiple steps, controlled stereochemistry | Variable, requires purification | Flexibility in precursor use | Complex, time-consuming |

Research Findings and Industrial Relevance

Recent research emphasizes the efficiency of asymmetric catalytic hydrogenation for producing high-purity (S)-6-amino-2-methylheptanoic acid hydrochloride with excellent enantiomeric excess, suitable for pharmaceutical intermediates. Optimization of ligand structure and reaction parameters continues to improve yields and reduce costs. Enzymatic methods are explored for green chemistry applications but are less common industrially due to throughput constraints.

Q & A

Q. What are the established synthetic routes for 6-amino-2-methylheptanoic acid hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves reductive amination or Strecker-type reactions using branched aliphatic precursors. For example, reductive ammoniation of β-methylheptenone under hydrogenation conditions (e.g., H₂/Pd-C) yields the amine intermediate, which is subsequently acidified to form the hydrochloride salt . Temperature control (20–60°C) and pH adjustments (acidic conditions for salt formation) are critical for optimizing purity (>95%) and yield (70–85%) . Side reactions, such as over-reduction or racemization, require monitoring via TLC or HPLC .

Q. How can researchers characterize the chiral purity of this compound?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (80:20) with 0.1% trifluoroacetic acid resolves enantiomers. Confirmation via polarimetry ([α]₂₀ᴰ = +24.4° in water) and circular dichroism (CD) spectroscopy ensures stereochemical integrity . Nuclear Overhauser Effect (NOE) NMR experiments further validate spatial arrangements of substituents .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (>50 mg/mL in H₂O at 25°C). Stability studies (pH 1–12, 37°C) show degradation <5% over 24 hours at pH 7.4, but accelerated hydrolysis occurs in alkaline conditions (pH >10). Storage recommendations: desiccated at −20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies in bioactivity (e.g., cardiotonic vs. neuroactive effects) may stem from stereochemical impurities or assay variability. Mitigation strategies:

- Batch Consistency : Use chiral chromatography to ensure ≥99% enantiomeric excess .

- Assay Standardization : Validate in vitro models (e.g., HEK293 cells for ion channel studies) with positive controls (e.g., heptaminol hydrochloride ).

- Meta-Analysis : Compare EC₅₀ values across studies using standardized units (µM) and adjust for solvent effects (e.g., DMSO vs. saline) .

Q. What experimental designs are optimal for studying the compound’s mechanism of action in enzymatic systems?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics with target enzymes (e.g., alkaline phosphatase). For example:

- Kinetic Assays : Monitor inhibition via Michaelis-Menten plots with varying substrate concentrations (1–100 mM) and fixed inhibitor doses (0.1–10 µM) .

- Mutagenesis Studies : Identify active-site residues critical for interaction by expressing mutant enzymes in E. coli .

Q. How can the compound’s stability in formulation matrices be improved for preclinical studies?

- Methodological Answer :

- Lyophilization : Prepare lyophilized powders with cryoprotectants (trehalose, 5% w/v) to enhance shelf life (>12 months at 4°C) .

- Liposomal Encapsulation : Use thin-film hydration with DSPC/cholesterol (55:45 mol%) to achieve >80% encapsulation efficiency, validated via dialysis-HPLC .

- Accelerated Stability Testing : Conduct stress tests (40°C/75% RH for 3 months) with HPLC-UV monitoring (λ = 210 nm) .

Key Challenges and Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.